1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one
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Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a methyl group, along with a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:
N-acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-Amino-4-methylpyridine with an acylating agent to form an N-acylated intermediate.
Quaternization: The N-acylated intermediate is then quaternized using a benzyl halide.
Partial Reduction: The quaternized product undergoes partial reduction using sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield 1-Benzyl-4-methylpiperidin-3-one.
Reductive Amination: The final step involves reductive amination of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: A similar compound with a simpler structure, lacking the phenyl group.
1-Benzyl-4-methylpiperidin-3-yl)-methylamine: Another related compound used in the synthesis of pharmaceutical agents.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is unique due to its combination of a piperidine ring with a phenylethanone moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable in the synthesis of complex molecules and in medicinal chemistry research.
Biological Activity
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, also known by its CAS number 1488080-04-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O, with a molecular weight of 232.33 g/mol. The compound features a piperidine ring substituted with an amino group and a phenyl group attached to an ethanone moiety.
Property | Value |
---|---|
Molecular Formula | C15H20N2O |
Molecular Weight | 232.33 g/mol |
IUPAC Name | This compound |
CAS Number | 1488080-04-1 |
Research indicates that this compound may interact with various neurotransmitter receptors and enzymes. Its mechanism likely involves modulation of biochemical pathways associated with neurological functions. For instance, it may act as an inhibitor or modulator of specific enzymes, influencing neurotransmitter dynamics and potentially offering therapeutic benefits for neurological disorders .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in the context of psychiatric disorders. Studies suggest that it may exhibit antidepressant-like activity through its interaction with serotonin and norepinephrine pathways.
In Vitro Studies
In vitro assays have shown that this compound can inhibit certain enzyme activities related to neurotransmitter metabolism. For example, it has demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine .
Animal Models
In animal studies, the administration of this compound has resulted in significant behavioral changes consistent with antidepressant effects. These studies often utilize models such as the forced swim test (FST) or the tail suspension test (TST) to evaluate antidepressant-like behavior.
Case Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of this compound resulted in reduced immobility time in the FST, indicating potential antidepressant effects. The study highlighted its ability to enhance serotonergic and noradrenergic transmission, which are crucial for mood regulation .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential as a neuroprotective agent .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O/c1-11-7-8-16(10-13(11)15)14(17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |
InChI Key |
VNXJAKZWMIZWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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